Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)-, also known by its Chemical Abstracts Service (CAS) number 67987-37-5, is a compound characterized by a hexanoic acid backbone with a specific substitution pattern involving a 4-iodophenyl group. This compound is primarily used in research and industrial applications due to its unique structural properties.
Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- is classified as an organic compound. It falls under the category of carboxylic acids, specifically fatty acids, due to its hexanoic acid structure. Its molecular formula is C13H16I N O3, and it has a molecular weight of approximately 305.17 g/mol .
The synthesis of Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- typically involves multi-step organic reactions. The key steps generally include:
Technical details regarding specific reagents and conditions may vary based on the laboratory protocols employed.
The molecular structure of Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- can be depicted using various structural representations such as SMILES or InChI codes:
CCCCC(=O)N(C(=O)OC1=CC=C(C=C1)I)CInChI=1S/C13H16INO3/c14-11-6-4-3-5-10(11)12(16)15(7-8-17-12)9-2/h3-6H,7-9H2,1-2H3,(H,15,16)/t12-/m0/s1The compound's molecular weight is approximately 305.17 g/mol. Its structure features a hexanoic acid chain with a methoxycarbonylamino group attached to a phenyl ring that includes an iodine substituent at the para position.
Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- can participate in various chemical reactions typical for carboxylic acids and amines:
Technical details regarding reaction conditions (e.g., temperature, solvent choice) are critical for optimizing yields in synthetic applications.
The mechanism by which Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- exerts its effects typically involves interactions at the molecular level with biological targets or other chemical entities:
Quantitative data on binding affinities or metabolic rates would provide further insights into its mechanism of action.
Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- is generally characterized by:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) can provide detailed insights into functional groups and molecular integrity .
Hexanoic acid, 6-((((4-iodophenyl)methoxy)carbonyl)amino)- has several applications in scientific research:
The versatility of this compound makes it valuable across various fields of chemistry and biochemistry .
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8